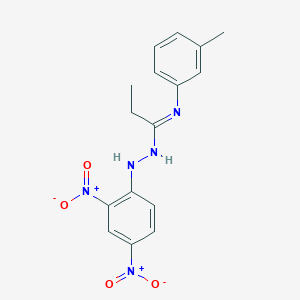
(3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate: is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of multiple chlorine atoms attached to aromatic rings, which can significantly influence its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate typically involves the esterification of (3,4-Dichlorophenyl)methanol with 2-(2,4,5-trichlorophenoxy)acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of quinones or chlorinated benzoquinones.
Reduction: Conversion to (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)ethanol.
Substitution: Introduction of various functional groups such as methoxy, hydroxyl, or amino groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: It is studied for its potential use in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine:
Pharmacology: Research is ongoing to explore its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agriculture: It is investigated for its herbicidal and pesticidal properties, aiming to develop more effective and environmentally friendly agrochemicals.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Environmental Science: Studies focus on its degradation pathways and environmental impact, aiming to develop methods for its safe disposal and remediation.
Mécanisme D'action
The mechanism of action of (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, in herbicidal applications, the compound may inhibit key enzymes involved in plant growth, leading to the death of the target plants.
Comparaison Avec Des Composés Similaires
(2,4-Dichlorophenoxy)acetic acid: A widely used herbicide with similar structural features but fewer chlorine atoms.
(4-Chlorophenyl)methyl 2-(2,4-dichlorophenoxy)acetate: Another phenoxyacetic acid derivative with a different substitution pattern on the aromatic rings.
Uniqueness: The unique combination of chlorine atoms in (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its higher chlorine content can enhance its reactivity and binding affinity, leading to improved efficacy in its intended applications.
Propriétés
Formule moléculaire |
C15H9Cl5O3 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(3,4-dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C15H9Cl5O3/c16-9-2-1-8(3-10(9)17)6-23-15(21)7-22-14-5-12(19)11(18)4-13(14)20/h1-5H,6-7H2 |
Clé InChI |
PAEYOUNGFHUDSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1COC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)
![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B15013957.png)


![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
![N-({N'-[(1E)-3-Methyl-1-phenylbutylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013980.png)
![4-Bromo-2-[(E)-({4'-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3'-dimethoxy-[1,1'-biphenyl]-4-YL}imino)methyl]-6-chlorophenol](/img/structure/B15013983.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15013989.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15013991.png)

![N-(2-ethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B15014006.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15014011.png)
![N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15014027.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15014032.png)
